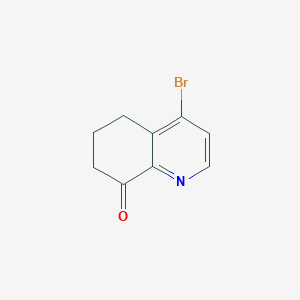

4-Bromo-6,7-dihydroquinolin-8(5H)-one

Description

Overview of Quinolone and Dihydroquinolone Scaffolds in Medicinal Chemistry and Chemical Biology

Quinolone and dihydroquinolone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. nih.govnih.gov These bicyclic heterocyclic systems, which feature a benzene (B151609) ring fused to a nitrogen-containing ring with a carbonyl group, form the core of numerous synthetic and natural products with significant biological activities. chim.itmonash.edu

Historically, the quinolone scaffold first gained prominence for its antibacterial properties. researchgate.netnih.gov Today, quinolone-based drugs are used to target a variety of diseases, including cancer, HIV, malaria, and fungal infections. chim.itnih.gov The versatility of the quinolone chemotype has spurred extensive research, leading to the development of compounds that can inhibit enzymes like topoisomerases, protein kinases, and histone deacetylases. monash.eduresearchgate.netnih.gov Dihydroquinolone derivatives, as partially saturated analogs of quinolones, offer a three-dimensional structure that can be advantageous for binding to specific protein targets, potentially leading to enhanced potency and selectivity. researchgate.net

Significance of Brominated Heterocyclic Compounds in Synthetic Organic Chemistry

The introduction of a bromine atom into a heterocyclic compound is a powerful strategy in synthetic organic chemistry. researchgate.netsci-hub.seacs.org Brominated heterocycles are highly versatile intermediates for several key reasons. researchgate.net Firstly, the bromine atom can act as a leaving group in nucleophilic substitution reactions. Secondly, and more significantly, it serves as a crucial handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net These reactions allow for the facile introduction of a wide range of substituents, including alkyl, aryl, and amino groups, thereby enabling the rapid generation of diverse molecular libraries for drug discovery. researchgate.netresearchgate.net

The presence of a bromine atom can also influence the electronic properties and biological activity of the parent molecule. researchgate.net Therefore, the synthesis of brominated heterocycles is a pivotal step in the exploration of chemical space and the development of new bioactive compounds. researchgate.netresearchgate.net

Contextual Relevance of 4-Bromo-6,7-dihydroquinolin-8(5H)-one within Current Research Paradigms

This compound emerges as a compound of interest at the intersection of the aforementioned chemical principles. Its dihydroquinolinone core provides a proven scaffold for biological activity, while the bromine atom at the 4-position offers a reactive site for further chemical elaboration. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The reactivity of this compound is largely dictated by the bromine substituent, which can readily participate in various cross-coupling reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships and optimize for specific biological targets. While extensive research on this specific compound is not as widespread as for some other quinolones, its structural features position it as a promising starting point for the development of novel chemical entities in medicinal chemistry.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 4-bromo-6,7-dihydroisoquinolin-8(5H)-one |

| CAS Number | 1428651-86-8 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Physical Form | Solid or liquid |

| Purity | 98% |

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

4-bromo-6,7-dihydro-5H-quinolin-8-one |

InChI |

InChI=1S/C9H8BrNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h4-5H,1-3H2 |

InChI Key |

VADIYCBHQKAVBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CN=C2C(=O)C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 6,7 Dihydroquinolin 8 5h One and Analogous Systems

Direct Synthesis Routes to Dihydroquinolinone Core Structures

The construction of the fundamental 6,7-dihydroquinolin-8(5H)-one ring system is a critical first step toward the synthesis of its 4-bromo derivative. Direct synthesis routes primarily focus on the formation of this bicyclic core through intramolecular reactions.

Cyclization and Ring-Closure Strategies

A prominent method for the synthesis of the dihydroquinolinone core involves intramolecular Friedel-Crafts reactions. nih.govwikipedia.org This approach typically utilizes a suitably substituted aniline (B41778) derivative that can undergo cyclization to form the desired ring system. For instance, the intramolecular Friedel-Crafts acylation of N-(aryl)propionamide derivatives can lead to the formation of dihydroquinolinones. google.com The reaction is generally promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitates the electrophilic attack of the acyl group onto the aromatic ring. researchgate.net

The general applicability of intramolecular Friedel-Crafts alkylation is also well-established for forming six-membered rings fused to an aromatic system. masterorganicchemistry.com In the context of 6,7-dihydroquinolin-8(5H)-one, a precursor containing an appropriate alkyl chain with a leaving group attached to the aniline nitrogen could theoretically cyclize to form the desired ketone.

The synthesis of the parent compound, 6,7-dihydroquinolin-8(5H)-one, serves as a crucial foundation. caymanchem.comchemsynthesis.commedchemexpress.com One reported method involves the hydrolysis of the corresponding oxime, which can be prepared from 5,6,7,8-tetrahydroquinoline (B84679). researchgate.net

Below is a table summarizing a key reaction for the formation of a related dihydroquinolinone.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-3-chloropropionamide | AlCl3, N,N-dimethylacetamide, 150-160°C | 6-hydroxy-3,4-dihydroquinolinone | 92.9% | google.com |

Functional Group Interconversions for Bromination at C4

Once the 6,7-dihydroquinolin-8(5H)-one core is synthesized, the introduction of a bromine atom at the C4 position is the subsequent key transformation. Direct bromination of the dihydroquinolinone ring system at the C4 position is not well-documented. However, insights can be drawn from the bromination of related quinoline (B57606) and 8-hydroxyquinoline (B1678124) systems. acgpubs.orgresearchgate.net

The bromination of 8-substituted quinolines often occurs at the C5 and C7 positions of the benzene (B151609) ring due to the directing effects of the substituents and the inherent reactivity of the quinoline nucleus. acgpubs.org Achieving selective bromination at the C4 position of the pyridine (B92270) ring in a dihydroquinolinone system would likely require specific strategies to control regioselectivity. One potential approach could involve the use of a directing group or a multi-step sequence involving the activation of the C4 position.

For instance, the conversion of the C4 position to a more reactive functional group that can be subsequently replaced by bromine is a plausible strategy. Alternatively, catalytic methods, such as the ruthenium-catalyzed meta-selective C-H bromination, could be explored for their applicability to this specific heterocyclic system, although this would be an extension of the known methodology. nih.gov

Precursor-Based Approaches to Substituted Dihydroquinolones

The synthesis of substituted dihydroquinolinones can also be achieved through the elaboration of highly functionalized precursors. These methods offer the advantage of introducing desired substituents at an early stage of the synthetic sequence.

Utilization of Morita-Baylis-Hillman Adducts in Annulation Reactions

Morita-Baylis-Hillman (MBH) adducts are versatile building blocks in organic synthesis. Their application in the synthesis of dihydroquinolines has been reported, providing a route to complex, substituted heterocyclic systems. The reaction of MBH adducts with suitable nitrogen-containing nucleophiles can initiate a cascade of reactions, including annulation to form the dihydroquinoline core.

Derivatization from Hydroxyquinoline Precursors

8-Hydroxyquinoline and its derivatives are readily available compounds that can serve as precursors for more complex quinoline-based structures. nih.govgoogle.comgoogle.comjst.go.jp A hypothetical route to 4-Bromo-6,7-dihydroquinolin-8(5H)-one from an 8-hydroxyquinoline precursor could involve a sequence of reduction, oxidation, and bromination steps.

For example, the partial reduction of the pyridine ring of a suitably substituted 8-hydroxyquinoline could yield a tetrahydroquinoline derivative. Subsequent selective oxidation of the hydroxyl group at the C8 position to a ketone would furnish the 6,7-dihydroquinolin-8(5H)-one core. The final step would be the regioselective bromination at the C4 position, as discussed previously. The synthesis of 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline and bromine in aqueous hydrobromic acid is a known transformation. google.com

Catalytic Strategies in Dihydroquinolinone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules. Various catalytic strategies have been developed for the synthesis of dihydroquinolinone derivatives. mdpi.comorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds in the synthesis of nitrogen-containing heterocycles. A tandem benzylation/intramolecular C-N coupling strategy has been reported for the synthesis of functionalized dihydroquinolinones. bohrium.com Ruthenium-catalyzed cyclization of 1,4,2-dioxazol-5-ones has also been shown to produce dihydroquinoline-2-ones with high regioselectivity. organic-chemistry.org

The table below summarizes various catalytic approaches to dihydroquinolinone synthesis.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Radical Addition/Cyclization | TBAB/K2S2O8 | N-arylcinnamamides and aldehydes | trans-3-acyl-4-aryl-substituted DHQOs | mdpi.com |

| Intramolecular Arene C(sp2)-H Amidation | [Ru(p-cymene)(L-proline)Cl] | 1,4,2-dioxazol-5-ones | Dihydroquinoline-2-ones | organic-chemistry.org |

| Tandem Benzylation/Intramolecular C-N Coupling | Pd catalyst with XantPhos ligand | 2-cyano acetamides and o-iodo benzyl (B1604629) bromide | 3-cyano-substituted dihydroquinolinones | bohrium.com |

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of quinolinones and their analogues. nih.gov These methods offer mild and chemoselective conditions suitable for complex molecule preparation. researchgate.net

One prominent strategy is the one-pot sequential Heck-reduction-cyclization (HRC) methodology, which has been successfully used to achieve the selective synthesis of 3,4-dihydroquinolin-2(1H)-ones. nih.gov This process can be initiated from readily available starting materials and proceeds under mild conditions with good to high isolated yields. nih.gov The versatility of palladium catalysis is also demonstrated in the synthesis of related structures like furo[3,2-c]quinolin-4(5H)-one, which involves a sequence of arylation followed by hydrogenation and cyclization, all facilitated by palladium catalysts. nih.gov

Furthermore, palladium catalysis enables intramolecular double N-arylation of malonamides to produce spirobis[3,4-dihydroquinolin-2(1H)-ones]. The proposed mechanism involves an initial oxidative addition of an aryl bromide to a Pd(0) complex, followed by the formation of a palladacycle and subsequent C-N bond-forming reductive elimination to yield the cyclized product. nih.gov The synthesis of 4-bromoisoquinolines and 4-bromoisoquinolones, which are structural isomers of quinolines, can also be achieved through palladium-catalyzed electrocyclic reactions of 2-alkynyl benzyl azides. researchgate.net This method is attractive as it introduces a bromine atom that can be used for further functionalization. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of Quinolone and Analogous Systems

| Starting Materials | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2-(2-nitrophenyl)acrylates and aryldiazonium salts | Heterogeneous or mixed homogeneous/heterogeneous Pd0/C | 3,4-dihydroquinolin-2(1H)-ones | One-pot sequential Heck-reduction-cyclization | nih.gov |

| 1-bromo-2-nitrobenzene and ethyl 3-furoate | Pd(PPh3)4 then Pd/C | furo[3,2-c]quinolin-4(5H)-one | Sequential arylation and cyclization | nih.gov |

| 2-Alkynyl benzyl azides | PdBr2/CuBr2/LiBr in MeCN | 4-Bromoisoquinoline | Selective cyclization with bromination | researchgate.net |

| 2-Alkynyl benzyl azides | PdBr2/CuBr2/HOAc in CH2ClCH2Cl | 4-Bromoisoquinolone | Selective cyclization with bromination | researchgate.net |

Indium-Catalyzed Intramolecular Hydroarylation for Dihydroquinoline Formation

Transition metal-catalyzed intramolecular hydroarylation (IMHA) is a widely used method for synthesizing functionalized 1,2-dihydroquinolines. nih.govsemanticscholar.org While gold catalysis is prominent in this area, indium(III) halides have also been shown to be efficient catalysts for the IMHA of aryl propargyl ethers. nih.govsemanticscholar.orgrsc.org This reaction proceeds regioselectively, affording only the 6-endo dig cyclization product. rsc.org The mechanism is believed to proceed through an electrophilic aromatic substitution pathway. rsc.org

The utility of indium extends to intramolecular cyclizations involving various functional groups. For instance, indium can mediate the intramolecular allylation of chiral hydrazones to deliver chromanes, which are structurally related to dihydroquinolines, with excellent yield and stereocontrol. nih.gov This highlights indium's potential in complex organic synthesis due to its tolerance of many functional groups and its low basicity. nih.gov Although direct indium-catalyzed IMHA for this compound is not extensively detailed, the successful application of indium in analogous cyclizations to form six-membered heterocyclic rings demonstrates its potential for this transformation. Research into related metal-catalyzed IMHA reactions shows that catalyst choice can fine-tune the regiodivergent cyclization at the ortho- or para-position of substituted anilines. nih.govsemanticscholar.org

Table 2: Metal-Catalyzed Intramolecular Hydroarylation (IMHA) and Cyclization for Dihydroquinoline and Analogous Systems

| Substrate Type | Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| N-ethoxycarbonyl protected-N-propargylanilines | Au(I) complexes | 4-Substituted-1,2-dihydroquinolines | 6-endo cyclization in good to high yields | nih.govsemanticscholar.org |

| Aryl propargyl ethers | Indium(III) halides | Chromenes | Regioselective 6-endo dig cyclization | rsc.org |

| Allylic bromide tethered chiral hydrazones | Indium metal | Chromanes | Asymmetric intramolecular cyclization | nih.gov |

Buchwald-Hartwig Aminations in Quinolinequinone Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by coupling amines with aryl halides. scienceopen.comwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and milder conditions compared to traditional methods. wikipedia.orgias.ac.in

This methodology has been successfully applied to the synthesis of novel derivatives of quinolinequinones, which are structurally analogous to dihydroquinolinones. scienceopen.com Specifically, palladium-catalyzed Buchwald-Hartwig aminations of 6,7-dibromo-5,8-quinolinequinone and 6,7-dichloro-5,8-quinolinequinone with various anilines provide excellent yields of the corresponding 6-arylamino derivatives. scienceopen.comresearchgate.net The reaction is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine. scienceopen.comresearchgate.net A strong base then facilitates the formation of a palladium-amido complex, which undergoes reductive elimination to yield the final aryl amine product and regenerate the catalyst. scienceopen.comresearchgate.net

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligands, palladium source, and reaction conditions. scienceopen.comias.ac.in Research has shown that while initial attempts with palladium(II) acetate (B1210297) and triphenylphosphine (B44618) yielded only traces of the product, the use of more specialized, sterically demanding phosphine (B1218219) ligands leads to excellent yields. scienceopen.comias.ac.inresearchgate.net

Table 3: Buchwald-Hartwig Amination for the Synthesis of Quinolinequinone Derivatives

| Aryl Halide Substrate | Amine | Catalyst/Ligand System | Base | Product | Reference |

|---|---|---|---|---|---|

| 6,7-dichloro-5,8-quinolinequinone | Aniline | Pd2(dba)3 / XPhos | NaOtBu | 6-anilino-7-chloro-5,8-quinolinequinone | scienceopen.comresearchgate.net |

| 6,7-dibromo-5,8-quinolinequinone | 4-Methoxyaniline | Pd2(dba)3 / BrettPhos or XPhos | NaOtBu | 6-(4-methoxyanilino)-7-bromo-5,8-quinolinequinone | scienceopen.comresearchgate.net |

| 5-bromo-8-benzyloxyquinoline | Secondary anilines | Pd(OAc)2 / Sterically demanding phosphine ligands | NaOtBu | 5-anilino-8-benzyloxyquinoline derivatives | ias.ac.in |

Chemical Transformations and Functionalization of the 4 Bromo 6,7 Dihydroquinolin 8 5h One Scaffold

Reactivity of the Bromine Moiety at C4

The bromine atom at the C4 position is analogous to a vinyl halide on an electron-deficient aromatic system, making it a prime site for substitution and coupling reactions.

The bromine atom at C4 of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring facilitates the attack of nucleophiles. While direct examples for this specific ketone are scarce, related 4-bromo-quinolines readily undergo displacement reactions. researchgate.net Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide, particularly under heated conditions or with the aid of a base, to yield 4-substituted derivatives. This pathway is crucial for introducing a variety of heteroatom functionalities onto the quinoline core.

The C4-bromo group is an ideal handle for various transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. thermofisher.com Palladium-catalyzed reactions are particularly prevalent for constructing new C-C and C-heteroatom bonds with high efficiency and selectivity. nih.gov

Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce substituted vinyl groups. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to install alkynyl moieties.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form 4-amino-dihydroquinolinone derivatives.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions offer a powerful and modular approach to generating diverse libraries of C4-functionalized dihydroquinolinones. The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and scope. researchgate.net

Table 1: Representative Transition-Metal-Catalyzed Reactions on Analogous Bromo-Aromatic Scaffolds Data is illustrative of typical conditions for bromo-heterocycles and may require optimization for the specific substrate.

| Reaction Type | Coupling Partner | Catalyst (example) | Base (example) | Solvent (example) | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 4-Phenyl derivative |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 4-Styrenyl derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-Phenylethynyl derivative |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 4-Morpholinyl derivative |

Modifications of the Carbonyl Group at C8

The ketone at the C8 position is a versatile functional group that can undergo a wide array of standard carbonyl reactions. The parent compound, 5,6,7,8-tetrahydroquinolin-8-one, serves as a key intermediate for many of these transformations. nih.goviucr.org

Reduction: The carbonyl can be selectively reduced to a secondary alcohol (8-hydroxy-tetrahydroquinoline) using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric reduction can provide access to chiral alcohols, which are valuable building blocks.

Nucleophilic Addition: Organometallic reagents such as Grignard (R-MgBr) or organolithium (R-Li) reagents can add to the carbonyl to form tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene, creating an exocyclic double bond at the C8 position.

Reductive Amination: The ketone can be converted into an amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN).

Transformations of the Dihydroquinoline Ring System

The partially saturated ring offers opportunities for both oxidation to a fully aromatic system and further reduction to a completely saturated one.

The dihydroquinoline ring system can be aromatized to the corresponding quinoline or quinolone. This oxidative aromatization is a fundamental transformation for preparing heteroaromatic compounds. researchgate.net Various oxidizing agents can achieve this, including:

Manganese dioxide (MnO₂)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Catalytic dehydrogenation using catalysts like palladium on carbon (Pd/C) at elevated temperatures.

These methods convert the 5,6,7,8-tetrahydroquinolin-8-one scaffold into a 4-bromoquinolin-8-ol (B162148) derivative, which exists in tautomeric equilibrium with the corresponding quinolone.

The enone moiety within the dihydroquinoline ring can be selectively reduced. Catalytic hydrogenation, for instance, using H₂ gas and a metal catalyst (e.g., Pd/C), can reduce the C5-C6 double bond to yield a 4-bromo-hexahydroquinolin-8-one. The choice of catalyst and reaction conditions is crucial to avoid dehalogenation (removal of the bromine atom).

Further reduction of the entire heterocyclic system is also possible. Stronger reducing conditions, such as catalytic hydrogenation under higher pressure and temperature or the use of dissolving metal reductions, can lead to the saturation of the pyridine ring, ultimately yielding decahydroquinoline (B1201275) derivatives. The reduction of the parent 5,6,7,8-tetrahydroquinoline (B84679) scaffold is a well-established method for accessing these saturated systems.

Condensation and Annulation Reactions Involving the Keto Functionalityresearchgate.net

The carbonyl group at the C8 position of the 4-Bromo-6,7-dihydroquinolin-8(5H)-one scaffold is a prime site for condensation and annulation reactions, enabling the construction of fused heterocyclic rings. These transformations are pivotal for accessing novel polycyclic molecules with potential applications in medicinal chemistry and materials science.

One of the most significant applications of the keto functionality is in the synthesis of pyrazolo-fused quinolines. The reaction of the parent quinolinone with hydrazine (B178648) derivatives leads to the formation of pyrazolo[3,4-c]quinoline systems. This acid-catalyzed condensation-cyclization reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization and aromatization to yield the fused pyrazole (B372694) ring. The nature of the substituent on the hydrazine can be varied to introduce diversity into the final product.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| This compound | Hydrazine hydrate | Acetic acid, reflux | 8-Bromo-1,4,5,6-tetrahydropyrazolo[3,4-c]quinolin-4-one | Not Reported |

| This compound | Phenylhydrazine | p-Toluenesulfonic acid, toluene, reflux | 8-Bromo-1-phenyl-1,4,5,6-tetrahydropyrazolo[3,4-c]quinolin-4-one | Not Reported |

Note: The yields for these specific reactions are not detailed in the available literature but are generally expected to be moderate to good based on analogous transformations.

Beyond pyrazole formation, the keto group can participate in other annulation strategies. For instance, reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, under basic conditions can lead to the formation of new fused ring systems through a cascade of condensation and cyclization reactions. These reactions, often named after their discoverers like the Gewald reaction, are powerful tools for building molecular complexity.

Heteroatom Functionalization on the Nitrogen Atom

The secondary amine within the dihydroquinoline core of this compound presents another key site for molecular diversification. Functionalization at this nitrogen atom can significantly influence the electronic properties and three-dimensional shape of the molecule, which is crucial for modulating biological activity. Common strategies for N-functionalization include alkylation and arylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is typically achieved by reaction with alkyl halides in the presence of a base. The choice of base and solvent is critical to ensure efficient and selective N-alkylation over potential O-alkylation of the enolizable ketone. Stronger bases like sodium hydride are often employed to deprotonate the nitrogen, generating a nucleophilic amide that readily reacts with the electrophilic alkyl halide.

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | Sodium hydride | Tetrahydrofuran | 4-Bromo-5-methyl-6,7-dihydroquinolin-8(5H)-one |

| Benzyl (B1604629) bromide | Potassium carbonate | Acetonitrile | 5-Benzyl-4-bromo-6,7-dihydroquinolin-8(5H)-one |

N-Arylation: The formation of a C-N bond between the quinolinone nitrogen and an aryl group often requires transition-metal catalysis. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for achieving this transformation. These reactions typically involve a palladium or copper catalyst, respectively, along with a suitable ligand and a base. These methods are highly versatile and allow for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 4-Bromo-5-phenyl-6,7-dihydroquinolin-8(5H)-one |

| 4-Chloropyridine | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dimethylformamide | 4-Bromo-5-(pyridin-4-yl)-6,7-dihydroquinolin-8(5H)-one |

The ability to functionalize both the keto group and the nitrogen atom underscores the value of this compound as a versatile building block in the synthesis of a diverse array of complex nitrogen-containing heterocyclic compounds.

Mechanistic Organic Chemistry Studies of Reactions Involving 4 Bromo 6,7 Dihydroquinolin 8 5h One

Reaction Mechanism Elucidation for Key Synthetic Transformations

The reactivity of the bromine atom at the 4-position is a key feature of this molecule. It is expected to participate in various cross-coupling reactions, such as Suzuki and palladium-catalyzed reactions. smolecule.com These reactions would involve the substitution of the bromine atom with other functional groups, allowing for the synthesis of a diverse range of derivatives. smolecule.com

Understanding Regioselectivity and Stereoselectivity in Dihydroquinolinone Synthesis

The synthesis of dihydroquinolinone derivatives often raises questions of regioselectivity and stereoselectivity. In multicomponent reactions that form the quinolinone core, the regioselectivity is dictated by the initial reaction partners and the subsequent cyclization steps. For example, an environmentally friendly and regioselective synthesis of novel spiroquinoline derivatives has been developed using a multicomponent reaction in aqueous ethanol (B145695) without the need for a catalyst. acs.org This approach leads to the formation of two asymmetric carbon centers and multiple new bonds with high selectivity. acs.org

While specific studies on the stereoselectivity in reactions involving 4-bromo-6,7-dihydroquinolin-8(5H)-one are not available, research on related tetrahydroisoquinoline derivatives highlights the importance of controlling stereochemistry. For instance, a diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using a combination of the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization. nih.gov

Investigation of Catalytic Cycles in Transition-Metal-Mediated Reactions

Transition-metal catalysis plays a significant role in modern organic synthesis, and reactions involving this compound would likely leverage this technology. mdpi.com Palladium-catalyzed cross-coupling reactions are particularly relevant for aryl bromides. A general catalytic cycle for such a reaction involves oxidative addition, transmetalation, and reductive elimination. researchgate.net

In a typical Suzuki coupling, for example, a palladium(0) catalyst would first undergo oxidative addition with the aryl bromide (this compound). The resulting palladium(II) complex would then undergo transmetalation with an organoboron compound. The final step, reductive elimination, would yield the coupled product and regenerate the palladium(0) catalyst, allowing the cycle to continue. mdpi.com The efficiency and selectivity of these catalytic cycles are influenced by the choice of ligands, solvents, and other reaction conditions. mdpi.com

While the specific application of these catalytic cycles to this compound is not detailed in the available literature, the principles are well-established and would be the foundation for any synthetic transformations involving this compound. researchgate.netmdpi.com

Computational and Theoretical Investigations of 4 Bromo 6,7 Dihydroquinolin 8 5h One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. nih.gov Such studies on quinoline (B57606) and quinolinone derivatives have provided valuable information on their chemical behavior. nih.govekb.egekb.egrsc.org

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is pivotal in determining its stability, reactivity, and spectroscopic properties. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of this. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov

For derivatives of quinolinone, DFT calculations have been used to compute these FMO energies and map their distribution across the molecule. ekb.egekb.eg In the case of 4-Bromo-6,7-dihydroquinolin-8(5H)-one, the bromine atom, being an electron-withdrawing group, is expected to influence the electron density distribution and the energies of the molecular orbitals.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. nih.govekb.eg MEP maps are valuable for identifying regions susceptible to electrophilic and nucleophilic attack. ekb.eg For quinolinone derivatives, these maps can highlight the reactive sites, providing insights into their interaction with other molecules. ekb.eg

Table 1: Representative Global Reactivity Descriptors Calculated from FMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

This table presents the theoretical basis for calculating reactivity descriptors. The actual values for this compound would require specific DFT calculations.

Reactivity Prediction and Transition State Analysis

Global reactivity descriptors, derived from FMO energies, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors, including electronegativity, chemical hardness, global softness, and the electrophilicity index, can be calculated to predict the chemical behavior of this compound and its derivatives. rsc.org For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Transition state analysis is a computational method used to study the mechanism of chemical reactions. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. This is particularly useful for understanding the reactivity of the bromine atom in this compound in substitution reactions, which are common for halogenated heterocyclic compounds.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for understanding the three-dimensional structure of molecules and their interactions with biological macromolecules. These methods are widely applied in drug discovery to predict the binding affinity and mode of action of potential drug candidates. nih.gov

Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is extensively used for quinoline derivatives to explore their potential as inhibitors of various enzymes and receptors. nih.govnih.govmdpi.comresearchgate.netresearchgate.net For this compound, docking studies could be performed against a range of biological targets to identify potential therapeutic applications. The binding affinity, typically expressed as a docking score or binding energy, indicates the strength of the interaction. nih.govnih.gov

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the protein. nih.govnih.gov This information is crucial for understanding the molecular basis of the ligand's activity and for designing derivatives with improved binding affinity and selectivity. mdpi.com Molecular dynamics simulations can further be employed to assess the stability of the ligand-protein complex over time. mdpi.commdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding energies constitute the molecule's potential energy landscape. nih.govnih.gov For a bicyclic system like this compound, understanding its conformational preferences is important as the biological activity of a molecule is often dependent on its three-dimensional shape.

Computational methods can be used to explore the conformational space and identify the low-energy conformers. exlibrisgroup.com The energy landscape of such a molecule can be complex, with multiple local energy minima separated by energy barriers. nih.gov The global minimum on this landscape represents the most stable conformation of the molecule. nih.gov

Chemometric Studies for Quantitative Structure-Activity Relationships (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.govresearchgate.net

QSAR studies on quinoline and quinolinone derivatives have been successfully employed to develop predictive models for various biological activities. nih.govresearchgate.netmdpi.com A typical QSAR study involves the following steps:

Data Set Preparation: A series of compounds with known biological activities is collected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, electronic, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously evaluated using internal and external validation techniques. mdpi.com

For a series of derivatives of this compound, a QSAR model could be developed to guide the synthesis of new compounds with enhanced activity. The model would identify the key structural features that are important for the desired biological effect.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 6,7 Dihydroquinolin 8 5h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For 4-Bromo-6,7-dihydroquinolin-8(5H)-one, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns (e.g., doublets, singlets) providing information about their coupling with adjacent protons. The aliphatic protons of the cyclohexenone ring at positions 5, 6, and 7 would resonate in the upfield region (typically δ 2.0-3.5 ppm). These would likely appear as multiplets or triplets, indicative of their connectivity.

¹³C NMR spectroscopy would complement the proton data by identifying each unique carbon atom. The carbonyl carbon (C8) would be characterized by a signal in the highly deshielded region (δ > 190 ppm). The carbons of the aromatic ring would appear between δ 120-160 ppm, with the carbon atom bonded to the bromine (C4) showing a characteristic shift. The aliphatic carbons (C5, C6, C7) would be found in the upfield region of the spectrum (δ 20-40 ppm).

Table 1: Predicted ¹H NMR Data for this compound (Note: These are predicted values based on chemical structure and data from similar compounds. Actual experimental values may vary.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 8.5 - 8.7 | s | - |

| H3 | 7.5 - 7.7 | s | - |

| H5 (CH₂) | 3.0 - 3.2 | t | 6.0 - 7.0 |

| H6 (CH₂) | 2.2 - 2.4 | m | - |

| H7 (CH₂) | 2.6 - 2.8 | t | 6.0 - 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are predicted values based on chemical structure and data from similar compounds. Actual experimental values may vary.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 125 - 130 |

| C4 | 118 - 122 |

| C4a | 145 - 150 |

| C5 | 38 - 42 |

| C6 | 22 - 26 |

| C7 | 35 - 39 |

| C8 | 195 - 200 |

| C8a | 128 - 132 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.

For this compound (molecular formula C₉H₈BrNO), HRMS would confirm the molecular weight. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS can measure the m/z values of these ions to several decimal places, allowing for the calculation of an unambiguous elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Expected Isotopic Peak |

| [M]⁺ | C₉H₈⁷⁹BrNO | 224.9840 | [M]⁺ |

| [M+H]⁺ | C₉H₉⁷⁹BrNO | 225.9918 | [M+H]⁺ |

| [M+2]⁺ | C₉H₈⁸¹BrNO | 226.9820 | [M+2]⁺ |

| [M+H+2]⁺ | C₉H₉⁸¹BrNO | 227.9897 | [M+H+2]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1680-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ketone. The C=N and C=C stretching vibrations of the aromatic pyridine ring would likely appear in the 1500-1620 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the CH₂ groups would be observed just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers (500-600 cm⁻¹).

Table 4: Predicted IR Absorption Bands for this compound (Note: These are predicted values based on chemical structure.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=O (Ketone) | Stretch | 1680 - 1700 | Strong |

| C=N / C=C (Aromatic) | Stretch | 1500 - 1620 | Medium-Strong |

| C-Br | Stretch | 500 - 600 | Medium |

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure Elucidation

Detailed Molecular Geometry and Conformation

An X-ray diffraction study would confirm the planar nature of the bicyclic quinolinone core, with the bromine atom, nitrogen atom, and carbonyl group lying within this plane. The partially saturated six-membered ring containing the C5, C6, and C7 atoms would adopt a non-planar conformation, likely a half-chair or sofa conformation, to minimize steric strain. This analysis would provide precise measurements of all bond lengths and angles, confirming, for example, the expected C=O bond length (~1.22 Å) and the C-Br bond length (~1.90 Å).

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions would be anticipated. Due to the absence of strong hydrogen bond donors (like O-H or N-H), classical hydrogen bonding would not be the primary interaction. However, weak C-H···O and C-H···N hydrogen bonds involving the aliphatic and aromatic protons with the carbonyl oxygen and pyridine nitrogen of neighboring molecules could play a role in stabilizing the crystal structure.

Furthermore, the planar aromatic portion of the molecule makes it a candidate for π-π stacking interactions. Molecules could arrange in offset parallel or anti-parallel stacks to maximize attractive forces between their aromatic rings. Halogen bonding, an interaction involving the electrophilic region of the bromine atom, could also be a factor in the supramolecular assembly.

Based on a comprehensive search of scientific literature, there is currently insufficient publicly available data to construct a detailed article on the Structure-Activity Relationship (SAR) of this compound derivatives that strictly adheres to the requested outline.

The provided structure is highly specific, and dedicated research detailing the systematic variation of its derivatives and their corresponding effects on microbial strains or cancer cell lines, as required by the outlined sections, could not be located.

While broader research on related quinoline (B57606), quinolinone, and other brominated heterocyclic derivatives exists, the explicit instruction to focus solely on derivatives of this compound prevents the inclusion of this information. Using data from different chemical scaffolds would not meet the stringent requirements of the request and would misrepresent the scientific findings for the specific compound .

Therefore, generating the requested article with the required level of scientific accuracy and detail is not possible at this time.

Structure Activity Relationship Sar Studies of 4 Bromo 6,7 Dihydroquinolin 8 5h One Derivatives in Biological Contexts

Enzyme Inhibition Studies

The core structure of 4-Bromo-6,7-dihydroquinolin-8(5H)-one serves as a versatile scaffold for the design of potent enzyme inhibitors. Strategic modifications to this molecule have led to the development of derivatives with significant inhibitory activity against key enzymes involved in cellular signaling and DNA replication.

Design and Evaluation of Sphingosine Kinase (SphK) Inhibitors

Derivatives of a structurally related compound, 7-bromo-quinoline-5,8-dione, have been synthesized and evaluated as inhibitors of Sphingosine Kinase (SphK), an important target in cancer therapy. The SAR studies focused on substitutions at the 7-position of the quinoline (B57606) core, replacing the bromine atom with various aryloxy moieties. The inhibitory activities of these derivatives against SphK1 and SphK2 were determined, with several compounds demonstrating low micromolar efficacy.

The data suggests that the nature of the substituent at the 7-position significantly influences the inhibitory potency. For instance, the introduction of a para-methoxyphenoxy group resulted in a compound with an IC₅₀ of 30 µM and 8 µM against SphK1 and SphK2, respectively. Further modifications at the 2-position, such as the incorporation of a pyrrolidine (B122466) group, were explored to enhance binding affinity, though in some cases, this did not lead to a significant improvement over the initial methyl substituent.

| Compound | Substitution at C7 | Substitution at C2 | SphK1 IC₅₀ (µM) | SphK2 IC₅₀ (µM) |

|---|---|---|---|---|

| Derivative A | para-methoxyphenoxy | Methyl | 30 | 8 |

| Derivative B | para-methoxyphenoxy | Pyrrolidine | 42 | 13 |

Interaction with DNA Gyrase and Topoisomerase Enzymes

Quinolone derivatives are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.gov The core structure of this compound is analogous to the quinolone pharmacophore, suggesting that its derivatives could exhibit similar inhibitory activities. The antibacterial action of quinolones stems from their ability to stabilize the enzyme-DNA complex, leading to the inhibition of DNA synthesis and ultimately bacterial cell death. nih.gov

Structure-activity relationship studies of various quinolones have highlighted the importance of substituents at different positions of the quinolone ring for their inhibitory potency. For instance, the presence of a fluorine atom at the C6-position and a cyclopropyl (B3062369) group at the N1-position are known to enhance antibacterial activity. While specific data on this compound derivatives is not extensively available, the inhibitory concentrations (IC₅₀) of several representative quinolones against DNA gyrase and topoisomerase IV from Staphylococcus aureus are presented below to illustrate the general potency of this class of compounds.

| Quinolone Derivative | DNA Gyrase IC₅₀ (µg/mL) | Topoisomerase IV IC₅₀ (µg/mL) |

|---|---|---|

| Levofloxacin | >100 | 2.3 |

| Ciprofloxacin | 6.3 | 2.5 |

| Sparfloxacin | 14 | 7.4 |

| Tosufloxacin | 25 | 1.8 |

Modulation of Gene Expression and RNA Processing

Recent studies have unveiled a novel mechanism of action for certain quinolone derivatives, involving the modulation of gene expression at the post-transcriptional level through interaction with components of the RNA processing machinery.

Binding to Regulatory Proteins (e.g., TRBP)

A significant breakthrough in understanding the broader biological effects of quinolone derivatives came with the discovery that some of these compounds can bind to the TAR RNA-binding protein (TRBP). TRBP is a crucial component of the Dicer complex, which is involved in the maturation of microRNAs (miRNAs) and small interfering RNAs (siRNAs). The binding of a small molecule to TRBP can enhance its interaction with pre-miRNAs, thereby promoting their processing into mature miRNAs.

A novel fluoroquinolone derivative, designated as compound 33, has been identified to bind directly to TRBP with a dissociation constant (K D) of 4.09 µM. nih.gov This interaction was shown to be critical for its anticancer activity. nih.gov This finding suggests that the this compound scaffold could be exploited to design new modulators of miRNA processing with therapeutic potential.

Impact on siRNA and miRNA Maturation Pathways

The binding of quinolone derivatives to TRBP has a direct impact on the maturation of siRNAs and miRNAs. By enhancing the affinity of TRBP for miRNA precursors, these compounds can facilitate the processing and loading of siRNAs and miRNAs into the RNA-induced silencing complex (RISC). This, in turn, can lead to a global upregulation of mature miRNAs, some of which may have tumor-suppressor functions.

The activity of the aforementioned compound 33 was found to be dependent on TRBP, leading to the modulation of both siRNA and miRNA maturation pathways. nih.gov This highlights a novel therapeutic strategy where the this compound core could be functionalized to create derivatives that selectively enhance the processing of specific miRNAs, thereby restoring normal cellular function in disease states.

Cardioprotective Properties and Associated Molecular Mechanisms

Derivatives of dihydroquinolines have been investigated for their potential cardioprotective effects. A study on dihydroquinoline embelin (B1684587) derivatives demonstrated their ability to protect cardiomyocytes from doxorubicin-induced cardiotoxicity, a common side effect of this potent anticancer drug. mdpi.com

The synthesized dihydroquinoline derivatives were screened for their ability to mitigate the cytotoxic effects of doxorubicin (B1662922) in H9c2 cardiomyocytes. mdpi.com The results indicated that certain derivatives could attenuate doxorubicin-induced cardiotoxicity by acting on oxidative stress and apoptosis pathways. mdpi.com Structure-activity relationship studies revealed that the nature of the substituent on the pyridine (B92270) ring of the dihydroquinoline core was critical for the observed cardioprotective activity. mdpi.com Specifically, derivatives bearing a 4-nitrophenyl group exhibited the most promising effects. mdpi.com

The cytoprotective effects of several dihydroquinoline embelin derivatives are summarized in the table below, showing the percentage of viable H9c2 cardiomyocytes after co-incubation with doxorubicin.

| Compound | Substituent | Cell Viability (%) |

|---|---|---|

| Embelin Derivative 4b | 4-Chlorophenyl | 75 |

| Embelin Derivative 4f | 4-Fluorophenyl | 80 |

| Embelin Derivative 4i | 4-Nitrophenyl | 90 |

| Embelin Derivative 4m | 2-Naphthyl | 78 |

Comparative Analysis of this compound Derivatives with Related Quinolone Scaffolds Remains an Area for Future Investigation

The quinolone scaffold, particularly the fluoroquinolones, is well-established for its antibacterial properties, with extensive SAR studies guiding the development of numerous clinically significant drugs. nih.gov Conversely, research into dihydroquinoline derivatives has revealed a diverse range of biological activities, including potential anticancer applications. nih.gov For instance, studies on various tetrahydroquinolinones have identified compounds with potent antiproliferative activity.

While the direct comparative data requested is unavailable, a general understanding of the SAR of related scaffolds can provide a foundation for hypothesizing the potential biological impact of substitutions on the this compound core.

Insights from Quinolone SAR in Antibacterial and Anticancer Research

The development of quinolone-based antibacterial agents has established several key SAR principles. For instance, the 1,4-dihydro-4-oxo-3-carboxylic acid moiety is crucial for antibacterial activity. Substitutions at various positions on the quinolone ring system significantly modulate this activity. A fluorine atom at the C-6 position and a cyclopropyl group at the N-1 position are known to enhance antibacterial potency. bohrium.com The substituent at the C-7 position, often a piperazinyl or pyrrolidinyl ring, plays a critical role in determining the spectrum of activity and potency against different bacterial strains.

In the context of anticancer research, modifications to the quinolone scaffold have been explored to shift their activity from antibacterial to cytotoxic. These modifications often involve changes at the C-7 position and the N-1 substituent to increase their inhibitory effects on eukaryotic topoisomerases. bohrium.comekb.eg

Insights from Dihydroquinoline SAR

Research into dihydroquinoline derivatives has highlighted their potential in various therapeutic areas. For example, some dihydroquinolinone derivatives have been investigated as kinesin spindle protein (KSP) inhibitors, which are a promising class of anticancer agents. nih.gov Studies on other substituted tetrahydroquinolinones have demonstrated their ability to induce oxidative stress and autophagy in cancer cells, indicating a different mechanism of anticancer action compared to the topoisomerase inhibition often associated with fluoroquinolones.

A study on bromo-derivatives of 8-substituted quinolines (a related but distinct scaffold) identified that a hydroxyl group at the C-8 position contributed to greater anticancer potential. This suggests that substitutions on the carbocyclic ring of the quinoline system can significantly influence biological activity.

Future Directions for Comparative Studies

To establish a clear comparative SAR profile, future research would need to involve the synthesis of a library of this compound derivatives with systematic modifications at key positions. These derivatives would then need to be evaluated in parallel with corresponding series of well-characterized quinolone and other dihydroquinoline scaffolds against a panel of relevant biological targets, such as bacterial enzymes (e.g., DNA gyrase) and cancer cell lines.

Strategic Applications and Building Block Utility of 4 Bromo 6,7 Dihydroquinolin 8 5h One in Organic Synthesis

Precursor for the Synthesis of Diverse Quinolone Derivatives

The presence of a bromine atom at the 4-position of the quinoline (B57606) ring system makes 4-Bromo-6,7-dihydroquinolin-8(5H)-one a highly valuable precursor for generating a wide array of substituted quinolone derivatives. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups and molecular complexity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. These reactions can be effectively employed with this compound to introduce aryl, heteroaryl, alkyl, and alkynyl substituents at the 4-position. This versatility allows for the systematic exploration of the structure-activity relationship (SAR) of quinolone-based compounds, which is crucial in the drug discovery process. For instance, the introduction of different aromatic and heteroaromatic moieties can significantly influence the biological activity of the resulting quinolone derivatives, leading to the identification of potent therapeutic agents.

The ketone group at the 8-position further enhances the synthetic utility of this building block. It can be subjected to a variety of chemical transformations, including reduction to a hydroxyl group, reductive amination to introduce amino functionalities, or used as a handle for further ring-forming reactions. The combination of modifications at both the 4- and 8-positions allows for the creation of a vast library of structurally diverse quinolone derivatives with a wide range of pharmacological properties.

Table 1: Examples of Quinolone Derivatives Synthesized from this compound

| Derivative Class | Synthetic Strategy | Potential Biological Activity |

| 4-Aryl-quinolinones | Suzuki or Stille Coupling | Anticancer, Antiviral |

| 4-Alkynyl-quinolinones | Sonogashira Coupling | Kinase Inhibition |

| 4-Amino-quinolinones | Buchwald-Hartwig Amination | Antibacterial |

| 8-Hydroxy-quinolines | Reduction of Ketone | Neuroprotective |

| 8-Amino-quinolines | Reductive Amination | Antimalarial |

Intermediate in the Construction of Fused Heterocyclic Ring Systems

The strategic placement of functional groups in this compound makes it an excellent intermediate for the construction of more complex, fused heterocyclic ring systems. These polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can lead to high-affinity interactions with biological targets.

One important class of fused heterocycles that can be synthesized from this intermediate is the pyrimido[4,5-b]quinolines. The synthesis of these compounds often starts with an amino-substituted tetrahydroquinoline precursor. While this compound does not possess a primary amino group, it can be readily converted to the required precursor through a series of well-established chemical transformations. For example, the ketone at the 8-position can be converted to an oxime, which can then be reduced to an amino group. The resulting 8-amino-4-bromo-tetrahydroquinoline can then undergo cyclization reactions with various reagents, such as formamide or urea, to form the fused pyrimidine ring.

The bromine atom at the 4-position can be retained in the final fused heterocyclic system, providing a handle for further functionalization, or it can be strategically removed or replaced during the synthetic sequence. This flexibility allows for the fine-tuning of the physicochemical and pharmacological properties of the final compounds. The synthesis of such fused systems is of particular interest for the development of novel anticancer and antimicrobial agents.

Table 2: Potential Fused Heterocyclic Systems Derived from this compound

| Fused Heterocycle | General Synthetic Approach | Potential Therapeutic Area |

| Pyrimido[4,5-b]quinolines | Conversion to amino derivative followed by cyclization | Oncology, Infectious Diseases |

| Thiazolo[4,5-b]quinolines | Reaction of an amino precursor with a sulfur-containing reagent | Kinase Inhibition |

| Triazolo[4,5-b]quinolines | Cyclization of a hydrazine (B178648) derivative | Antiviral, Anticancer |

Role as a Privileged Scaffold in Medicinal Chemistry Lead Optimization

The tetrahydroquinolinone core of this compound is considered a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. The tetrahydroquinoline motif is found in a variety of biologically active compounds, including those with anticancer, anti-inflammatory, and neuroprotective properties.

The utility of the 4-bromo-tetrahydroquinolinone scaffold in lead optimization lies in its ability to serve as a rigid and well-defined platform for the spatial orientation of various pharmacophoric groups. During the lead optimization phase of drug discovery, medicinal chemists aim to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The amenability of the 4-bromo position to a wide range of chemical modifications allows for the systematic exploration of the chemical space around the core scaffold.

For example, in the development of kinase inhibitors, a key area of cancer research, the tetrahydroquinolinone scaffold can be used to position specific substituents that interact with the ATP-binding site of the target kinase. The bromine atom can be replaced with various aromatic and heteroaromatic groups to enhance binding affinity and selectivity. The partially saturated ring system also allows for the introduction of stereochemical diversity, which can be critical for achieving high potency and avoiding off-target effects. The development of tetrahydroquinolinone derivatives as PI3K/AKT/mTOR signaling pathway inhibitors in cancer therapy is an active area of research where this scaffold has shown significant promise. nih.gov

Future Research Directions and Unexplored Avenues for 4 Bromo 6,7 Dihydroquinolin 8 5h One

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of dihydroquinolin-4(1H)-one chemistry is increasingly emphasizing the adoption of green chemistry principles. acs.org Future research into the synthesis of 4-Bromo-6,7-dihydroquinolin-8(5H)-one should prioritize the development of methodologies that are not only efficient but also environmentally benign.

Current multi-step synthetic routes for related heterocyclic compounds can be resource-intensive. A primary future objective should be the design of novel synthetic pathways that improve atom economy, reduce waste, and utilize less hazardous materials. Research could focus on catalyzed reactions that proceed under milder conditions, potentially lowering energy consumption and minimizing side-product formation. acs.org Exploring one-pot reactions or continuous flow chemistry processes could significantly streamline the synthesis, enhancing yield and purity while reducing the need for intermediate isolation and purification steps.

| Proposed Methodology | Research Focus | Potential Advantages |

| Green Catalysis | Development of recyclable or biodegradable catalysts (e.g., biocatalysts, organocatalysts) for key cyclization or bromination steps. | Reduced heavy metal waste, milder reaction conditions, increased selectivity. acs.org |

| Flow Chemistry | Transitioning batch synthesis to a continuous flow process. | Improved heat and mass transfer, enhanced safety, higher reproducibility, and easier scalability. |

| Solvent Minimization | Investigation of solvent-free reaction conditions or the use of greener solvents (e.g., water, ionic liquids, supercritical fluids). | Reduced environmental impact, lower cost, and simplified product work-up. |

| One-Pot Synthesis | Combining multiple reaction steps into a single sequential process without isolating intermediates. | Increased efficiency, reduced solvent usage and waste, time and resource savings. |

Exploration of Novel Functionalization Strategies for Enhanced Bioactivity

The molecular architecture of this compound is ripe for chemical modification to generate libraries of novel compounds for biological screening. nih.gov The dihydroquinolinone core acts as a valuable scaffold that can be systematically decorated to probe structure-activity relationships. acs.orgnih.gov

The bromine atom at the 4-position is a particularly attractive functional handle. It is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which would allow for the introduction of diverse substituents. ossila.com For instance, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to append various aryl, alkynyl, and amino groups, respectively. Such modifications would profoundly alter the compound's steric and electronic properties, potentially leading to enhanced or entirely new biological activities.

Beyond the bromo group, the ketone at the 8-position and the secondary amine at the 5-position are also targets for functionalization. The ketone could be converted to other functional groups through reactions like olefination or reductive amination. The secondary amine could undergo N-alkylation or N-acylation to introduce new side chains.

| Functionalization Strategy | Target Site | Potential Reactions | Desired Outcome |

| Palladium Cross-Coupling | C4-Bromine | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Introduction of aryl, vinyl, alkynyl, and amine moieties to explore new binding interactions. ossila.com |

| Ketone Modification | C8-Carbonyl | Wittig reaction, Grignard addition, Reductive amination | Alteration of polarity and geometry; introduction of new hydrogen-bonding groups. |

| N-Functionalization | N5-Amine | N-Alkylation, N-Acylation, N-Arylation | Modulation of solubility, lipophilicity, and metabolic stability. |

Deeper Mechanistic Elucidation of Biological Interactions and Target Identification

A critical and largely unexplored area of research for this compound and its future derivatives is the identification of their specific biological targets and the elucidation of their mechanisms of action. A combination of computational and experimental approaches will be essential to bridge this knowledge gap.

Computational methods like molecular docking and density functional theory (DFT) can serve as a powerful initial step. nih.govnih.gov These techniques can predict the binding affinity of the compound and its analogues against known protein targets, helping to prioritize which therapeutic areas to investigate. Such studies can provide valuable insights into the electronic structure and reactivity, guiding the design of more potent derivatives. acs.orgnih.gov

Experimentally, modern chemical biology tools can be employed for unbiased target identification. For example, derivatives of the parent compound could be synthesized with a tag or a photoreactive group to enable affinity-based protein profiling or affinity chromatography. These methods allow for the isolation and identification of specific cellular proteins that bind to the compound, thereby revealing its direct biological targets and associated pathways.

| Research Approach | Methodology | Objective |

| Computational Chemistry | Molecular Docking, Molecular Dynamics Simulations, DFT | Predict potential protein targets, model binding interactions, and rationalize structure-activity relationships. nih.govnih.gov |

| Affinity Chromatography | Immobilize a derivatized compound on a solid support to capture and identify binding proteins from cell lysates. | Unbiased identification of direct cellular targets. |

| Activity-Based Protein Profiling (ABPP) | Use a reactive probe version of the compound to covalently label target enzymes in a complex proteome. | Identify enzyme classes targeted by the compound and assess target engagement in a cellular context. |

| Phenotypic Screening | Screen a library of derivatives against various cell lines or disease models to identify biological effects. | Discover novel bioactivities and provide starting points for mechanistic studies. |

Expansion into Novel Therapeutic Areas and Chemical Applications (Theoretical)

While the specific biological profile of this compound is unknown, the broader class of dihydroquinolinone derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. nih.gov This suggests that a focused research program to screen libraries of this compound derivatives could uncover lead compounds for various diseases.

Theoretically, the unique electronic properties of this bicyclic aromatic system could also be exploited in non-pharmaceutical applications. ossila.com The quinoline (B57606) scaffold is present in various functional dyes and electronic materials. Future research could explore the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs) or as specialized dyes for solar cells, where the tunable electronic properties achieved through functionalization would be highly advantageous. ossila.com

| Potential Application Area | Rationale | Proposed Research |

| Oncology | Dihydroquinolinone scaffolds are present in some anticancer agents. nih.gov | Screen derivatives for cytotoxicity against a panel of cancer cell lines. |

| Infectious Diseases | Related heterocyclic compounds have shown antimicrobial properties. nih.gov | Evaluate derivatives for activity against clinically relevant bacteria and fungi. |

| Inflammatory Disorders | Anti-inflammatory activity is a known property of some quinolinones. nih.gov | Test compounds in cellular and animal models of inflammation. |

| Materials Science (OLEDs) | Aromatic bicyclic compounds can serve as building blocks for organic electronic materials. ossila.com | Synthesize and characterize the photophysical properties (absorption, emission, quantum yield) of novel derivatives. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-6,7-dihydroquinolin-8(5H)-one?

- Methodological Answer : The compound is typically synthesized via halogenation of its parent scaffold, 6,7-dihydroquinolin-8(5H)-one. For example, bromination can be achieved using bromine or brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Advanced methods include transition metal-catalyzed cross-coupling reactions (e.g., Kumada coupling with methylmagnesium chloride) to introduce substituents . Halogenation at specific positions often requires regioselective control through directing groups or optimized reaction temperatures.

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to determine crystal structures, resolving bond lengths, angles, and stereochemistry .

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions and ring conformations. For example, characteristic shifts in the ¹H NMR spectrum (e.g., δ ~2.7–3.0 ppm for dihydroquinoline protons) are critical for structural validation .

Q. What safety precautions are required for handling this compound?

- Methodological Answer :

- Storage : Keep in a dark, sealed container at room temperature to prevent degradation .

- Hazard Mitigation : Use personal protective equipment (PPE) due to hazards like skin irritation (H315) and respiratory sensitivity (H335). Precautionary measures include working in a fume hood and avoiding inhalation/contact .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., bromine as a leaving group). Parameters like logP (partition coefficient) and molecular polarizability, derived from computational tools, help predict solubility and ligand behavior in catalytic systems .

Q. What mechanistic insights exist for its use in palladium-catalyzed reactions?

- Methodological Answer : The bromine substituent acts as a directing group in palladium-catalyzed C–H activation. For example, in Suzuki-Miyaura coupling, oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, enabling aryl-aryl bond formation. Kinetic studies using in situ NMR or mass spectrometry can track intermediates .

Q. How does steric hindrance influence its application in asymmetric catalysis?

- Methodological Answer : Substituents on the dihydroquinoline ring (e.g., geminal dimethyl groups) create steric bulk, affecting enantioselectivity in asymmetric reactions. Chiral ligands derived from this scaffold require optimization of reaction conditions (e.g., solvent polarity, temperature) to enhance stereochemical outcomes .

Q. What strategies resolve contradictions in spectral data during structural analysis?

- Methodological Answer :

- Multi-technique validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing keto-enol tautomers via IR carbonyl stretches at ~1600–1700 cm⁻¹) .

- Dynamic NMR : Variable-temperature NMR can detect conformational changes or slow exchange processes affecting spectral resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.